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Compound of Interest

Compound Name: Cdk7-IN-17

Cat. No.: B15143642

An In-Depth Technical Guide to the CDK7 Inhibitor: Cdk7-IN-17
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Cdk7-IN-17, a potent and
selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). It covers the compound's chemical
properties, biological mechanism of action, and relevant experimental context. This guide is
intended to serve as a foundational resource for professionals engaged in oncology research
and drug development.

Chemical Profile and Structure

Cdk7-IN-17 is a pyrimidinyl derivative identified as a potent CDK7 inhibitor with potential
applications in cancers characterized by transcriptional dysregulation.[1][2] Its fundamental
chemical properties are summarized below.
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Property Value Source

CAS Number 2765676-60-4 [112][3114]

Molecular Formula C24H26F3N6sOP [1][3]

Molecular Weight 502.47 g/mol [11[3]

o A pyrimidine-based derivative

Description [1][2]
compound.

Form Solid [1]
Disclosed in patent

Origin CN114249712A (Compound [2]

1).

The definitive chemical structure and stereochemistry of Cdk7-IN-17 are detailed within the

originating patent documentation.

Synthesis Pathway

The precise, step-by-step synthesis protocol for Cdk7-IN-17 is proprietary information

contained within patent CN114249712A.[2] While the exact reagents and conditions are not

publicly disclosed, a generalized synthetic workflow for analogous pyrimidine-based kinase

inhibitors typically involves multi-step organic synthesis. This often includes key steps such as

the formation of the core pyrimidine ring, followed by sequential coupling reactions (e.g.,

Suzuki or Buchwald-Hartwig couplings) to append the necessary side chains, and concluding

with purification via chromatography.
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A generalized, hypothetical synthesis workflow for pyrimidine-based kinase inhibitors.
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Biological Activity and Mechanism of Action

CDK?7 is a unique serine/threonine kinase that plays a dual role in regulating both cell cycle
progression and gene transcription, making it a critical target in oncology.[5][6][7]

Role in Transcriptional Regulation

As a core component of the general transcription factor TFIIH, CDK?7 is essential for the
initiation of transcription by RNA Polymerase 1l (Pol 11).[7]

e Transcription Initiation: CDK7 phosphorylates the C-terminal domain (CTD) of RNA Pol Il at
serine 5 (Ser5) and serine 7 (Ser7) residues. This action facilitates promoter clearance and
the transition from transcription initiation to elongation.[6]

e Elongation Control: CDK7 also activates CDK9 by phosphorylating its T-loop. Activated
CDKO9 then phosphorylates the Pol Il CTD at serine 2 (Ser2), a key step for productive
transcript elongation.[6]

By inhibiting CDK7, Cdk7-IN-17 is expected to disrupt these fundamental transcriptional
processes, leading to the downregulation of key oncogenes and survival factors, ultimately
inducing apoptosis in cancer cells.
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CDKY7 signaling in transcriptional regulation.

Role in Cell Cycle Control
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CDK?7 also functions as the catalytic core of the CDK-Activating Kinase (CAK) complex, which
is responsible for the activation of several other CDKs that drive the cell cycle.[5]

e G1/S Transition: CAK activates CDK2, CDK4, and CDK®6, which are required for progression
through the G1 phase and entry into the S phase.

o G2/M Transition: CAK activates CDK1, the primary driver of entry into mitosis.

Inhibition of CDK7's CAK activity by Cdk7-IN-17 is predicted to cause cell cycle arrest,
primarily at the G1/S transition, preventing cancer cell proliferation.[5]
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CDK?7 as the CDK-Activating Kinase (CAK) in cell cycle control.
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Quantitative Data

As of this writing, specific biochemical data such as ICso or Ki values for Cdk7-IN-17 are not
publicly available in peer-reviewed literature. However, to provide context, the potencies of
other well-characterized, selective CDK7 inhibitors are listed below.

Inhibitor Type Target(s) ICs0 (CDK?7) Source
CDK?7, CDK12,
THZ1 Covalent ~5-10 nM [8][9]
CDK13
YKL-5-124 Covalent CDK7 53.5nM [9]
SY-5609 Non-covalent CDK7 <10 nM [6][10]
Presumed Not Publicly
Cdk7-IN-17 CDK7 -
Covalent Available

Experimental Protocols

Evaluating the efficacy and mechanism of a CDK?7 inhibitor like Cdk7-IN-17 involves a series of
standard biochemical and cell-based assays. A representative protocol for an in vitro kinase
assay to determine inhibitory potency is outlined below.

Representative Protocol: In Vitro CDK7 Kinase Inhibition
Assay

This protocol provides a general framework for measuring the ICso value of an inhibitor against
recombinant CDK7.

o Reagent Preparation:
o Kinase: Recombinant human CDK7/Cyclin H/MAT1 complex.

o Substrate: A suitable substrate, such as a peptide derived from the RNA Pol Il CTD or a
full-length protein like CDK2 (for CAK activity).

o ATP: Adenosine triphosphate, typically used at or near its Km concentration for the kinase.
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o Inhibitor: Cdk7-IN-17, prepared in a series of dilutions (e.g., 10-point, 3-fold serial dilution)
in DMSO.

o Assay Buffer: Buffer containing MgClz, DTT, and other components to ensure optimal
kinase activity.

e Assay Procedure:
o Add a defined amount of CDK7 kinase to each well of a microplate.
o Add the serially diluted Cdk7-IN-17 or DMSO (vehicle control) to the wells.

o Incubate the kinase and inhibitor for a pre-determined time (e.g., 30-60 minutes) at room
temperature to allow for binding.

o Initiate the kinase reaction by adding a mixture of the substrate and ATP.

o Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature
(e.g., 30°C).

 Signal Detection:
o Stop the reaction by adding a solution containing EDTA.
o Detect the amount of phosphorylated substrate. Common detection methods include:

» Luminescence-based (e.g., Kinase-Glo®): Measures the amount of ATP remaining after
the reaction. A lower signal indicates higher kinase activity.

» Fluorescence-based (e.g., LanthaScreen®): Uses a europium-labeled antibody that
detects the phosphorylated substrate, resulting in a FRET signal.[8]

» Radiometric: Uses 32P- or 33P-labeled ATP and measures the incorporation of the
radioactive phosphate into the substrate.

e Data Analysis:
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o Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no kinase or
high concentration of a known inhibitor).

o Plot the normalized response against the logarithm of the inhibitor concentration.

o Fit the data to a four-parameter logistic equation to calculate the ICso value.
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Experimental workflow for an in-vitro kinase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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